2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Overview
Description
2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities, including anticancer, antiemetic, and anti-inflammatory properties
Preparation Methods
The synthesis of 2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves a two-step process. Initially, N-(2,4-dichlorophenyl)-2-nitrobenzamide is refluxed with thionyl chloride in dry toluene to produce 2,4-dichloro-N-[chloro(2-nitrophenyl)methylene]benzenamine. This intermediate is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include thionyl chloride, triethylamine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways.
Medicine: Its potential anticancer and anti-inflammatory properties are of interest for developing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide include other N-substituted benzamides, such as:
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 2,4-dichloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
IUPAC Name |
2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-8-5-6-9(10(16)7-8)13(20)18-14(23)17-11-3-1-2-4-12(11)19(21)22/h1-7H,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZAZKKEIBVJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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